molecular formula C₁₄H₁₃NO B1142330 Ethanone, 1,2-diphenyl-, oxime CAS No. 57736-10-4

Ethanone, 1,2-diphenyl-, oxime

Cat. No.: B1142330
CAS No.: 57736-10-4
M. Wt: 211.26
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Description

Ethanone, 1,2-diphenyl-, oxime, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₃NO and its molecular weight is 211.26. The purity is usually 95%.
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Biological Activity

Ethanone, 1,2-diphenyl-, oxime, also known as 1,2-diphenyl-1-ethanone oxime or benzil oxime, is an organic compound with significant biological activity. This compound features an oxime functional group, which imparts unique chemical properties and potential applications in medicinal chemistry and organic synthesis. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

This compound has the molecular formula C14H13NC_{14}H_{13}N and a molecular weight of approximately 211.26 g/mol. The compound consists of two phenyl groups attached to a central ethanone structure, contributing to its distinctive reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H13NC_{14}H_{13}N
Molecular Weight211.26 g/mol
Functional GroupsOxime
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways, potentially acting as enzyme inhibitors or modulators that affect metabolic processes. The presence of the oxime functional group enhances its reactivity with biological targets.

Potential Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibitory effects .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific cellular targets. Its ability to form complexes with metal ions enhances its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound and its metal complexes against various microorganisms. The results indicated that the metal complexes exhibited enhanced antimicrobial activity compared to the free ligand. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were significantly lower for metal complexes than for the uncoordinated oxime.
  • Pseudomonas aeruginosa : Similar trends were observed with MIC values indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound using various cancer cell lines. The findings revealed:

  • Cell Viability Assays : The compound demonstrated dose-dependent cytotoxicity against human breast adenocarcinoma (MCF-7) cells.
  • Mechanistic Insights : Further investigations suggested that the compound induces apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Ethanone derivatives have been compared with other related compounds to evaluate their biological activities. A summary of comparative studies is presented in Table 2.

Table 2: Comparative Biological Activities of Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityReference
This compoundHighModerate
Ethanone, 2-hydroxy-1,2-diphenyl-ModerateHigh
Benzophenone derivativesLowHigh

Properties

IUPAC Name

(NZ)-N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019411
Record name 1,2-Diphenyl-1-ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-06-7
Record name Acetophenone, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diphenyl-1-ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenylethanone oxime
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